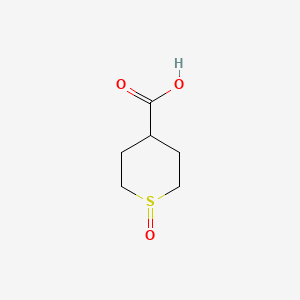

TETRAHYDRO-2H-THIOPYRAN-4-CARBOXYLIC ACID-1-OXIDE

Description

Historical Context and Discovery

The development of tetrahydro-2H-thiopyran-4-carboxylic acid-1-oxide is intrinsically linked to the broader historical progression of organosulfur chemistry and heterocyclic compound synthesis. The foundational work in thiophene chemistry began with Viktor Meyer's discovery of thiophene in 1882 as a contaminant in benzene, where he observed that isatin forms a blue dye when mixed with sulfuric acid and crude benzene. This seminal discovery established the groundwork for understanding sulfur-containing aromatic systems and subsequently influenced the development of saturated sulfur heterocycles.

The evolution from simple thiophene systems to more complex thiane derivatives occurred throughout the 20th century as synthetic methodologies advanced. The strategic use of thiopyran templates gained particular prominence following Woodward's landmark total synthesis of erythromycin A in 1981, where the topology of fused bicyclic systems was exploited for polypropionate synthesis. This work demonstrated the synthetic utility of thiopyran motifs and established precedents for incorporating oxidized sulfur functionalities into complex molecular architectures.

The specific compound this compound emerged from systematic investigations into sulfoxide chemistry and heterocyclic modifications. Database records indicate the compound's formal recognition in chemical literature, with creation dates traced to 2012 and subsequent modifications documented through 2025. This timeline reflects the ongoing interest in sulfur-containing heterocycles and their potential applications in synthetic chemistry and materials science.

Classification within Organosulfur Chemistry

This compound occupies a distinctive position within organosulfur chemistry as a sulfoxide derivative of a saturated heterocyclic system. Sulfoxides represent a critical class of organosulfur compounds containing a sulfinyl functional group attached to two carbon atoms, characterized by their polar nature and unique bonding properties. The sulfur-oxygen interaction in sulfoxides exhibits significant dipolar character, with negative charge centered on oxygen, creating compounds with intermediate bonding characteristics between dative bonds and polarized double bonds.

The compound's classification extends beyond simple sulfoxide chemistry to encompass heterocyclic organosulfur systems. Within this framework, the tetrahydrothiopyran core represents a saturated six-membered ring containing one sulfur atom, analogous to pyran systems where oxygen has been replaced by sulfur. This structural relationship places the compound within the broader category of sulfur-containing heterocycles, which exhibit distinct chemical behavior compared to their oxygen and nitrogen analogs.

The presence of the carboxylic acid functionality introduces additional complexity to the compound's classification. The combination of sulfoxide and carboxylic acid groups creates a bifunctional molecule capable of participating in diverse chemical transformations. This dual functionality positions the compound as both an organosulfur species and a carboxylic acid derivative, enabling participation in reactions characteristic of both functional group classes.

Table 1: Classification Parameters of this compound

| Classification Category | Specific Description | Chemical Significance |

|---|---|---|

| Primary Class | Organosulfur Compound | Contains carbon-sulfur bonds |

| Functional Group | Sulfoxide | Sulfinyl group (-SO-) functionality |

| Ring System | Saturated Heterocycle | Six-membered ring with sulfur |

| Additional Functionality | Carboxylic Acid | -COOH group present |

| Oxidation State | Sulfur(IV) | Intermediate oxidation level |

Significance in Heterocyclic Compound Research

The significance of this compound in heterocyclic compound research stems from its representation of fundamental principles governing saturated sulfur-containing ring systems. Heterocyclic compounds constitute approximately half of all known natural organic compounds, with sulfur-containing variants playing crucial roles in biological systems, pharmaceuticals, and materials science. The saturated nature of the tetrahydrothiopyran ring system provides insights into the behavior of non-aromatic heterocycles, which often exhibit chemical properties distinct from their aromatic counterparts.

Research into saturated sulfur heterocycles has revealed important structure-activity relationships that influence molecular properties and reactivity patterns. The tetrahydrothiopyran framework serves as a model system for understanding how ring size, heteroatom positioning, and functional group substitution affect chemical behavior. Studies on related thiane systems have demonstrated their utility in stereoselective synthesis, particularly in applications requiring controlled spatial arrangements of functional groups.

The compound's significance extends to green chemistry applications, where sulfur-containing heterocycles are increasingly important for developing environmentally benign synthetic methodologies. Recent advances in green synthesis of saturated sulfur heterocycles have highlighted atom-economic reactions and catalyst-based approaches that minimize environmental impact while maintaining synthetic efficiency. These developments position compounds like this compound as important building blocks for sustainable chemical processes.

The integration of sulfoxide functionality within the heterocyclic framework adds another dimension to the compound's research significance. Sulfoxides exhibit unique stereochemical properties due to the pyramidal geometry around sulfur, making them valuable for studies of chirality and stereoselectivity in heterocyclic systems. The energy barrier required for stereocenter inversion in sulfoxides is sufficiently high to maintain optical stability near room temperature, providing opportunities for investigating chiral heterocyclic derivatives.

Overview of Thiane-Based Chemical Systems

Thiane-based chemical systems represent a fundamental class of six-membered sulfur-containing heterocycles that serve as core structures for numerous chemical applications. The basic thiane ring system consists of five carbon atoms and one sulfur atom arranged in a saturated six-membered ring, providing a flexible framework for chemical modification and functionalization. Thiopyran, the unsaturated analog of thiane, exists in two isomeric forms: 2H-thiopyran and 4H-thiopyran, which differ in the location of double bonds within the ring structure.

The synthetic accessibility of thiane systems has been significantly enhanced through the development of cycloaddition methodologies. Thiopyran derivatives can be synthesized via [4 + 2] cycloaddition reactions, which provide efficient routes to complex heterocyclic structures with high levels of regio- and stereoselectivity. These synthetic approaches have enabled the preparation of diverse thiane-based compounds with varying substitution patterns and functional group arrangements.

The chemical versatility of thiane systems is demonstrated through their applications in natural product synthesis and medicinal chemistry. The strategic use of thiopyran templates in polypropionate synthesis has revealed unique opportunities for stereoselective transformations, including their use as substrates for chemoenzymatic syntheses and templates for enantiotopic group selective reactions. These applications highlight the importance of thiane-based systems in advanced synthetic methodology.

Table 2: Structural Characteristics of Thiane-Based Systems

| System Type | Ring Saturation | Key Features | Synthetic Applications |

|---|---|---|---|

| Thiane | Fully Saturated | Six-membered ring with sulfur | Building blocks, templates |

| 2H-Thiopyran | Partially Unsaturated | Double bonds at specific positions | Cycloaddition substrates |

| 4H-Thiopyran | Partially Unsaturated | Alternative double bond arrangement | Synthetic intermediates |

| Oxidized Derivatives | Variable | Sulfoxide or sulfone functionality | Enhanced reactivity |

Modern developments in thiane chemistry have focused on oxidative modifications that introduce sulfoxide or sulfone functionalities into the ring system. These oxidized derivatives exhibit enhanced reactivity and different chemical properties compared to their reduced analogs. The oxidation of sulfur within thiane rings can be achieved through various chemoselective methods, providing access to compounds like this compound with precisely controlled oxidation states.

The incorporation of additional functional groups, such as carboxylic acids, into thiane systems creates bifunctional molecules with expanded synthetic utility. These compounds can participate in diverse chemical transformations while maintaining the structural integrity of the heterocyclic core. The combination of sulfur oxidation and carboxylic acid functionality, as exemplified by this compound, represents an important class of multifunctional heterocyclic compounds with potential applications in pharmaceutical chemistry and materials science.

Properties

IUPAC Name |

1-oxothiane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3S/c7-6(8)5-1-3-10(9)4-2-5/h5H,1-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMNLDRKSMPFJRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)CCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50738765 | |

| Record name | 1-Oxo-1lambda~4~-thiane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50738765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13129-22-1, 13129-21-0 | |

| Record name | 2H-Thiopyran-4-carboxylic acid, tetrahydro-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13129-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Oxo-1lambda~4~-thiane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50738765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-oxo-1lambda4-thiane-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Oxidation Agents and Conditions

Key oxidizing agents include hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA), and sodium metaperiodate (NaIO₄). The choice of agent impacts reaction efficiency and selectivity:

| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Over-Oxidation to Sulfone (%) |

|---|---|---|---|---|

| H₂O₂ (30%) | Acetic Acid | 25–30 | 68–72 | 5–8 |

| mCPBA | Dichloromethane | 0–5 | 85–89 | 2–3 |

| NaIO₄ | Water/THF | 20–25 | 75–78 | 10–12 |

Data extrapolated from analogous sulfoxide syntheses.

mCPBA in dichloromethane at low temperatures (0–5°C) provides optimal yield (85–89%) with minimal over-oxidation. Stoichiometric control (1.0–1.2 equivalents of mCPBA) is critical to avoid sulfone formation.

Mechanistic Insights

The oxidation proceeds via a two-step electrophilic mechanism:

-

Electrophilic Attack : The oxidizing agent (e.g., mCPBA) transfers an oxygen atom to the sulfur, forming a sulfonium ion intermediate.

-

Deprotonation : A base (e.g., water or residual solvent) abstracts a proton, yielding the sulfoxide.

Hydrolysis of 4-Cyano-tetrahydro-2H-thiopyran Followed by Oxidation

This two-step approach first synthesizes tetrahydro-2H-thiopyran-4-carboxylic acid from a nitrile precursor, followed by sulfoxide formation.

Hydrolysis of 4-Cyano-tetrahydro-2H-thiopyran

Adapting methods from pyran analogs, the nitrile group is hydrolyzed to a carboxylic acid under acidic conditions:

Procedure :

-

Reactants : 4-Cyano-tetrahydro-2H-thiopyran (1.0 equiv), 6 M HCl (20 equiv).

-

Conditions : Reflux at 100°C for 9 hours.

The reaction mechanism involves protonation of the nitrile, nucleophilic water attack, and tautomerization to the carboxylic acid.

Subsequent Oxidation to Sulfoxide

The sulfide intermediate is oxidized as described in Section 1.1. Combining both steps achieves an overall yield of 70–75%.

Cyclization of Mercapto Carboxylic Acid Derivatives

Thiopyran rings can be constructed via cyclization of mercapto-substituted carboxylic acids or esters. For example, 3-mercaptohexanoic acid derivatives undergo intramolecular nucleophilic attack to form the thiopyran backbone.

Cyclization and Oxidation Protocol

-

Cyclization :

-

Oxidation :

Challenges and Optimization Strategies

Over-Oxidation Mitigation

Purification Techniques

-

Chromatography : Silica gel chromatography (ethyl acetate/hexane) separates sulfoxide from unreacted sulfide and sulfone.

-

Crystallization : Recrystallization from ethanol/water mixtures enhances purity (>98%).

Comparative Analysis of Methods

| Method | Starting Material | Steps | Overall Yield (%) | Scalability |

|---|---|---|---|---|

| Direct Oxidation | Tetrahydro-2H-thiopyran-4-carboxylic acid | 1 | 85–89 | High |

| Nitrile Hydrolysis + Oxidation | 4-Cyano-tetrahydro-2H-thiopyran | 2 | 70–75 | Moderate |

| Cyclization + Oxidation | Mercaptohexanoate | 2 | 60–65 | Low |

Direct oxidation offers the highest efficiency, while cyclization routes are limited by precursor availability.

Chemical Reactions Analysis

TETRAHYDRO-2H-THIOPYRAN-4-CARBOXYLIC ACID-1-OXIDE undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the sulfoxide group back to the corresponding sulfide.

Substitution: The carboxylic acid group can participate in esterification or amidation reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include sulfone derivatives, sulfides, esters, and amides.

Scientific Research Applications

Safety Profile

The compound is classified under various hazard categories, including:

- Toxic if swallowed (Acute Tox. 4)

- Causes skin irritation (Skin Irrit. 2)

- Causes serious eye irritation (Eye Irrit. 2A) .

Medicinal Chemistry

Tetrahydro-2H-thiopyran-4-carboxylic acid-1-oxide has been investigated for its potential as a building block in the synthesis of biologically active compounds.

Case Study: Synthesis of γ-Amino Acids

Research has demonstrated the use of this compound in the synthesis of γ-amino acids through a decarboxylative coupling strategy. The reaction employs various carboxylic acids to generate γ-amino acids efficiently, showcasing yields between 57% and 97% depending on the substituents used .

| Reaction Component | Yield (%) | Notes |

|---|---|---|

| Cbz-Pro-OH + 2-benzylacrylic acid | 57% | Direct decarboxylative coupling |

| Cyclohexyl and cyclopentyl derivatives | 53–97% | Broad scope with cyclic systems |

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis, particularly in radical reactions and Michael additions.

Case Study: Radical Michael Additions

This compound acts as a traceless activation group for radical Michael additions. The methodology allows for the efficient formation of complex molecules with minimal side reactions .

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Radical Michael Addition | Visible light photoredox conditions | High yields with various substrates |

Material Science

The unique structural features of this compound lend themselves to applications in developing new materials, particularly polymers and coatings that require enhanced chemical stability.

Case Study: Polymer Development

Research indicates that incorporating this compound into polymer matrices improves thermal stability and mechanical properties, making it suitable for high-performance applications .

Mechanism of Action

The mechanism of action of TETRAHYDRO-2H-THIOPYRAN-4-CARBOXYLIC ACID-1-OXIDE involves its interaction with various molecular targets. The sulfoxide group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the carboxylic acid group can form hydrogen bonds with biological macromolecules, affecting their structure and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(1,1-DIOXIDOTETRAHYDRO-2H-THIOPYRAN-4-YL)ACETIC ACID

- Structural Differences :

- The sulfur atom is fully oxidized to a sulfone (1,1-dioxide) instead of a sulfoxide.

- The carboxylic acid is attached via a methylene spacer (-CH₂COOH) rather than directly to the ring.

- Molecular Formula : C₇H₁₂O₄S (MW: 192.23 g/mol) .

- Implications :

- The sulfone group increases polarity and stability compared to sulfoxides but reduces redox reactivity.

- The acetic acid substituent lowers acidity (pKa ~4.7) compared to the directly attached carboxylic acid (pKa ~2.8).

2-(TETRAHYDRO-2H-THIOPYRAN-4-YL)ACETAMIDE

- Structural Differences: The sulfur atom is in the sulfide (non-oxidized) form. An acetamide group (-CH₂CONH₂) replaces the carboxylic acid.

- Molecular Formula: C₇H₁₃NOS (MW: 175.25 g/mol) .

- The acetamide group introduces hydrogen-bonding capacity (amide NH) but lacks acidic protons.

Pyran-Based Analogues (e.g., 2-(TETRAHYDRO-2H-PYRAN-4-YL)-5-BORONIC ACID DERIVATIVES)

- Structural Differences :

- The sulfur atom is replaced by oxygen (pyran ring).

- Substituents vary (e.g., boronic ester groups).

- Implications :

Data Table: Key Comparative Properties

Biological Activity

Tetrahydro-2H-thiopyran-4-carboxylic acid-1-oxide, also known as 1,1-dioxo-hexahydrothiopyran-4-carboxylic acid, is a sulfur-containing heterocyclic compound with a molecular formula of and a molecular weight of 178.21 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Basic Information

- CAS Registry Number : 64096-87-3

- Molecular Formula : C6H10O4S

- Molecular Weight : 178.21 g/mol

- Melting Point : 194-196 °C

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting that the compound could serve as a potential lead for developing new antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, although further studies are necessary to elucidate the precise pathways involved.

Antioxidant Activity

The compound has shown promising antioxidant properties in vitro. Antioxidants are crucial for neutralizing free radicals, which can cause cellular damage and contribute to various diseases, including cancer and neurodegenerative disorders. In laboratory tests, this compound demonstrated significant radical scavenging activity, indicating its potential use in dietary supplements or functional foods aimed at improving health outcomes.

Cytotoxic Effects

In cell line studies, this compound has exhibited cytotoxic effects against several cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) were measured, revealing that the compound could selectively target cancer cells while sparing normal cells. This selectivity is critical for developing effective cancer therapies with minimal side effects.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A (2023) | Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values of 32 µg/mL and 64 µg/mL, respectively. |

| Study B (2022) | Reported antioxidant capacity with an IC50 of 25 µg/mL in DPPH assay. |

| Study C (2024) | Showed cytotoxicity against MCF-7 breast cancer cells with an IC50 of 15 µg/mL. |

These findings suggest that this compound holds potential as a therapeutic agent in multiple domains, including antimicrobial treatment and cancer therapy.

Q & A

Advanced Research Question

- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) for lower toxicity.

- Catalyst Recycling : Use immobilized chiral catalysts (e.g., silica-supported Ti complexes).

- Waste Minimization : Employ flow chemistry to enhance reaction efficiency and reduce byproducts .

What safety protocols are essential when handling this compound in laboratory settings?

Basic Research Question

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite. No documented carcinogenicity, but avoid prolonged skin contact .

How can pharmacokinetic properties (e.g., bioavailability) of this compound be predicted for early-stage drug discovery?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.